![molecular formula C7H7N3 B043597 3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116834-96-9](/img/structure/B43597.png)
3-methyl-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
3-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 116834-96-9, C₇H₇N₃, MW: 133.15) is a nitrogen-containing heterocycle with a fused pyrazole-pyridine core. It serves as a critical pharmacophore in medicinal chemistry, particularly in kinase inhibition (e.g., c-KIT and PDGFRα) for anticancer drug development . Its physicochemical properties include a boiling point of 304.3°C, density of 1.273 g/cm³, and moderate hydrophobicity (log P ~1.3), which influence bioavailability and target binding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which results in the formation of pyrazolo[3,4-b]pyridine analogues with high yields and enantioselectivity . Another method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[3,4-b]pyridines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Kinase Inhibitors
One of the primary applications of 3-methyl-1H-pyrazolo[3,4-b]pyridine is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often linked to cancer. The pyrazolo[3,4-b]pyridine scaffold has been utilized to design and synthesize derivatives that inhibit tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation.
A study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives, with several showing promising inhibitory activity against TRKA, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazolo ring significantly influenced biological activity.
1.2 Alzheimer’s Disease Probes
Another notable application is in the development of fluorescent probes for detecting amyloid plaques associated with Alzheimer’s disease. Research demonstrated that certain derivatives of this compound exhibited high binding affinity to β-amyloid plaques in brain slices from Alzheimer's patients . This property positions these compounds as valuable tools for diagnosing Alzheimer’s disease through imaging techniques.
Synthetic Methods and Variants
The synthesis of this compound typically involves various chemical reactions, including cyclization reactions starting from readily available precursors. The versatility of its synthesis allows for the introduction of different substituents that can enhance biological activity or modify physical properties.
Case Studies
Case Study 1: Inhibition of TRKA
In a recent study focused on kinase inhibitors, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their ability to inhibit TRKA. The most potent compound exhibited an IC50 value significantly lower than existing treatments, highlighting its potential as a lead compound for further development .
Case Study 2: Imaging Probes for Alzheimer’s Disease
A novel derivative was synthesized and tested for its binding affinity to amyloid plaques. Using fluorescent confocal microscopy, it was shown that this compound selectively bound to plaques in brain tissue samples from Alzheimer’s patients, suggesting its utility as a diagnostic probe .
Mécanisme D'action
The mechanism of action of 3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and survival pathways. This mechanism is particularly relevant in the context of cancer treatment, where overactive kinases drive tumor growth .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Derivatives with Modified Substituents
Anticancer Derivatives (15c, 15d, 15e)
Three derivatives synthesized from 3-methyl-1H-pyrazolo[3,4-b]pyridine (Table 1) exhibit high purity (HPLC: 97.87–98.55%) and moderate yields (61–68%) :
- 15c : 4-((4-Methylpiperazin-1-yl)methyl)phenyl substituent enhances solubility and kinase binding.
- 15d : Benzimidazol-5-yl group introduces π-π stacking interactions for improved receptor affinity.
Table 1: Key Data for Anticancer Derivatives
Anti-Leishmania Agents
4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters (e.g., Compound 22) with a 3'-diethylaminomethyl group show potent activity against Leishmania amazonensis (IC₅₀ = 0.12 µM) . Hydrophobic (log P) and steric (Sterimol parameters) properties correlate strongly with efficacy, highlighting substituent-driven optimization .
Functionalized Hybrids and Conjugates
Triazole-Pyrazolo[3,4-b]Pyridine Hybrids
These hybrids exhibit:
- Antiviral, antibacterial, and neuroprotective activities via non-covalent interactions .
- Improved metabolic stability compared to the parent compound .
Coumarin-Fused Derivatives
Coumarino[4,3-d]pyrazolo[3,4-b]pyridines synthesized via silica sulfuric acid catalysis demonstrate anti-inflammatory and antiproliferative effects (e.g., 3a in ) . The fused coumarin ring enhances UV absorption, enabling photodynamic therapy applications .
Organometallic Complexes
Ru(II) and Os(II) complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (e.g., L1–L3 ) show enhanced cytotoxicity compared to the free ligand. For example, L1 achieves 55–60% yield and targets DNA via metal coordination .
Structural-Activity Relationship (SAR) Insights
- Substituent Position : Para-substituted aryl groups (e.g., 15c) improve kinase inhibition, while meta-substitution reduces activity .
- Hydrophobicity : Higher log P values (>2.5) correlate with anti-Leishmania activity but may reduce aqueous solubility .
- Metal Coordination: Organometallic derivatives (e.g., Ru-L1) enhance DNA intercalation and apoptosis induction .
Activité Biologique
3-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The pyrazolo[3,4-b]pyridine scaffold is recognized for its medicinal significance, exhibiting a range of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have highlighted the potential of derivatives of this compound in targeting various biological pathways and diseases.
2. Synthesis of this compound Derivatives
The synthesis of this compound typically involves the condensation of 5-aminopyrazole derivatives with α-oxoketene dithioacetals. A notable method includes trifluoracetic acid-catalyzed reactions which yield a variety of tetra- and persubstituted derivatives. These synthetic routes are crucial for optimizing biological activity through structural modifications.
3.1 Antimicrobial Activity
Recent research has demonstrated that certain derivatives of this compound exhibit potent antimicrobial properties against Mycobacterium tuberculosis. For instance, compounds with specific substitutions at the N(1) and C(5) positions showed significant antituberculotic activity in vitro, with some achieving IC50 values in the nanomolar range .
Compound | Substitutions | IC50 (nM) | Activity |
---|---|---|---|
15y | N(1)CH3, C(5)CO2Et | 0.2 | TBK1 Inhibitor |
16 | C(3)C6H5, C(4)pCH3C6H5 | TBD | Antituberculotic |
3.2 Anticancer Activity
Compounds derived from the pyrazolo[3,4-b]pyridine scaffold have been identified as promising candidates for cancer therapy. For example, the compound 15y was found to inhibit TBK1 with an IC50 value of 0.2 nM and displayed antiproliferative effects on various cancer cell lines including A172 and U87MG . This indicates a potential role in modulating immune responses and cancer cell proliferation.
3.3 Neurological Applications
Certain pyrazolo[3,4-b]pyridine derivatives have shown efficacy in treating neurological disorders. Studies indicate that these compounds can act as selective inhibitors of adenosine receptors and phosphodiesterase-4 (PDE4), which are relevant in conditions like Alzheimer's disease and other neurodegenerative disorders .
4. Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological profiles.
- Position N(1) : Methyl substitution enhances binding affinity to target proteins.
- Position C(5) : Carboxylate groups improve solubility and bioavailability.
- Position C(6) : Aromatic substitutions can enhance selectivity towards specific biological targets.
Case Study 1: Antituberculosis Agents
A study synthesized a library of substituted pyrazolo[3,4-b]pyridines which were screened against Mycobacterium tuberculosis H37Rv strain using the microplate alamar blue assay (MABA). The results indicated that certain derivatives exhibited promising activity with low cytotoxicity profiles, making them suitable candidates for further development as antitubercular agents .
Case Study 2: Cancer Therapeutics
Another investigation focused on the antiproliferative effects of selected pyrazolo[3,4-b]pyridines against various cancer cell lines. The compounds were evaluated for their ability to inhibit cell growth and induce apoptosis through TBK1 inhibition pathways. The findings suggested that these compounds could serve as lead candidates for developing new cancer therapies targeting immune modulation pathways .
6. Conclusion
The compound this compound demonstrates significant potential across various therapeutic areas including antimicrobial and anticancer applications. Ongoing research into its derivatives continues to reveal promising activities that could lead to novel drug candidates. The detailed understanding of its synthesis and biological mechanisms will facilitate the development of effective therapies targeting critical diseases.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives?
The synthesis typically involves:
- Condensation reactions : Reacting 4-chloro-1H-pyrazolo[3,4-b]pyridine with aniline derivatives under reflux conditions to introduce substituents at the 4-position .
- Multicomponent reactions : Using 5-aminopyrazole and α,β-unsaturated carbonyl compounds in one-pot reactions catalyzed by trifluoroacetic acid (TFA) to build the pyrazolo[3,4-b]pyridine core .
- Intermediate utilization : Key intermediates like 5-aminopyrazol-4-carboxylates are often synthesized via Mannich-type reactions or enamine formation .
Q. How can structural characterization of pyrazolo[3,4-b]pyridine derivatives be optimized?
- 1D/2D NMR : Assign protons and carbons using - COSY and - HETCOR experiments to resolve complex coupling patterns, especially for fused-ring systems .
- X-ray crystallography : Confirm regiochemistry and substituent orientation, as seen in nucleoside derivatives .
- UV/IR spectroscopy : Identify conjugation patterns and functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. What are the common challenges in synthesizing regioselective pyrazolo[3,4-b]pyridine derivatives?
- Byproduct formation : Azine species (e.g., 11 in ) may form during condensation of 2-chloro-3-formylpyridine with hydrazines .
- Regiochemical ambiguity : Use PdCl(PPh) to ensure γ-C–H arylation of the pyridine ring, achieving >77% yield of single regioisomers .
Advanced Research Questions
Q. How can computational methods guide the design of bioactive pyrazolo[3,4-b]pyridines?
- QSAR modeling : Correlate log P (hydrophobicity) and steric parameters (e.g., Sterimol L/B2) with antileishmanial activity. For example, 3'-diethylaminomethyl-substituted derivatives showed IC = 0.12 µM against Leishmania amazonensis .
- Molecular docking : Superimpose low-energy conformers of pyrazolo[3,4-b]pyridines onto target proteins (e.g., FGFR kinase) to predict binding modes .
Q. What strategies improve catalytic efficiency in C–H functionalization of pyrazolo[3,4-b]pyridines?
- Catalyst selection : Pd/CuI systems achieve >75% yield in direct γ-C–H arylation (Table 6.2.1 in ).
- Solvent optimization : Use toluene or DMF for Pd-catalyzed reactions to minimize side reactions .
Q. How can asymmetric synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved?
- Chiral Rh(III) catalysis : Apply Rh(III) complexes with α,β-unsaturated acyl imidazoles to achieve enantioselectivity (85–99% ee) via Friedel–Crafts alkylation/cyclization .
Q. What are the key considerations for in vivo evaluation of pyrazolo[3,4-b]pyridine-based therapeutics?
- Pharmacokinetic profiling : Optimize log P (e.g., 1.5–3.5) to balance bioavailability and cytotoxicity, as demonstrated for FGFR inhibitors .
- Metabolic stability : Introduce methylthio or trifluoromethyl groups to reduce oxidative metabolism .
Q. Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of pyrazolo[3,4-b]pyridines?
- Structural variability : Minor substituent changes (e.g., 4-chloro vs. 4-amino) drastically alter activity (e.g., 4-chloro-ribofuranosyl derivative 16 showed moderate cytotoxicity, while 4-oxo derivative 19 was inactive ).
- Assay conditions : Standardize in vitro protocols (e.g., promastigote vs. amastigote assays for antileishmanial studies) .
Q. Why do some synthetic routes yield inconsistent regioselectivity?
- Catalyst-dependent pathways : PdCl(PPh) favors γ-C–H arylation, while CuI promotes β-selectivity in nitro-substituted heteroarenes .
Q. Methodological Tables
Table 1. Catalyst Performance in C–H Arylation (Adapted from )
Catalyst | Yield (%) | Regioselectivity |
---|---|---|
PdCl(PPh) | 77 | γ-C–H exclusive |
Pd(OAc)/CuI | 65 | Mixed β/γ |
Table 2. Key Bioactive Derivatives and Targets
Compound | Target | IC/EC | Citation |
---|---|---|---|
7n (FGFR inhibitor) | FGFR1 kinase | 8 nM (enzymatic) | |
22 (antileishmanial) | L. amazonensis | 0.12 µM |
Propriétés
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHBHEYNLYNJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441964 | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-96-9 | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.